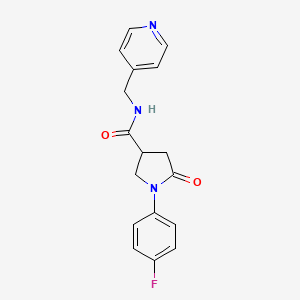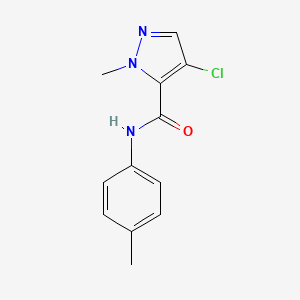![molecular formula C22H13BrClN3S B5457928 (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5457928.png)
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile is a complex organic compound that features a combination of bromophenyl, thiazolyl, chloroquinolinyl, and prop-2-enenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chloroquinolinyl groups. The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous-flow synthesis and the use of efficient catalysts can be employed to scale up the production process. For example, the use of a packed-bed reactor with optimized parameters such as temperature, solvent, and catalyst loading can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The bromophenyl and chloroquinolinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to understand its mechanism of action and its effects on biological systems .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and quinoline derivatives, such as:
- 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
- 3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile
- 4-(4-bromophenyl)-1,3-thiazol-2-amine
Uniqueness
What sets (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClN3S/c1-13-3-2-4-15-9-16(21(24)27-20(13)15)10-17(11-25)22-26-19(12-28-22)14-5-7-18(23)8-6-14/h2-10,12H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNFMHKEIXZGMC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5457845.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methyl-2-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5457846.png)
![2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5457849.png)
![7-isonicotinoyl-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5457862.png)
![[rel-(1R,3S)-3-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5457865.png)
![N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)
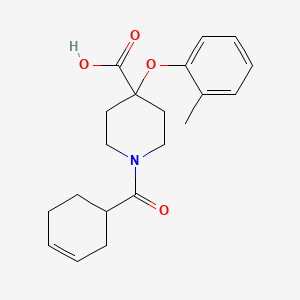
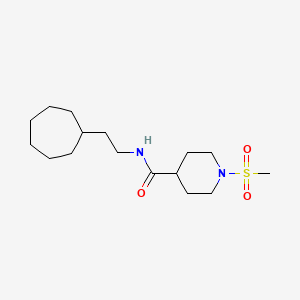
![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
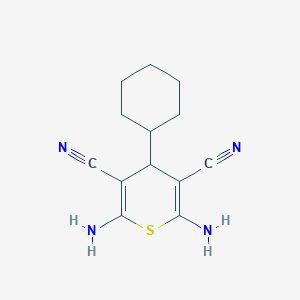
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
